Oseltamivir acid
Overview
Description
Oseltamivir, also known as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . Oseltamivir acid is the active metabolite of oseltamivir . It acts as an inhibitor of influenza neuraminidases A and B , preventing virus budding and release .
Synthesis Analysis
The commercial production of Oseltamivir starts from the biomolecule shikimic acid harvested from Chinese star anise and from recombinant E. coli . The current production method includes two reaction steps with potentially hazardous azides . Another synthesis method starts from a compound 1,3-butadiene-3-amyl ether and compound 3-nitro-ethyl acrylate .Molecular Structure Analysis
Oseltamivir acid has a molecular formula of C14H24N2O4 . It is the active metabolite of Oseltamivir phosphate and is an orally bioavailable, potent, and selective inhibitor of influenza virus neuraminidase .Chemical Reactions Analysis
Oseltamivir acid undergoes various chemical reactions under stress conditions such as basic hydrolysis, acid hydrolysis, oxidative degradation, and thermal degradation .Physical And Chemical Properties Analysis
Oseltamivir acid has a molecular weight of 284.35 . It is soluble in water at a concentration of 56 mg/mL .Scientific Research Applications
Resistance to Oseltamivir
- Widespread Resistance in Influenza A Viruses: A study reported an increased number of influenza A viruses (H1N1) resistant to oseltamivir, highlighting a mutation in the neuraminidase protein that confers high-level resistance (Besselaar et al., 2008).
- Resistant Influenza A Viruses in Children: Research on children treated with oseltamivir showed the emergence of oseltamivir-resistant influenza A viruses, particularly in those with H1N1 subtype (Kiso et al., 2004).
Environmental Impact
- Persistence in Aquatic Environments: Oseltamivir has been found to not be removed during conventional wastewater treatments, potentially entering surface water bodies and affecting aquatic ecosystems (Accinelli et al., 2010).
- Detection in Aquatic Environments: Low levels of oseltamivir have been detected in aquatic environments, such as rivers, during flu seasons, indicating its environmental presence and potential ecological impacts (Söderström et al., 2009).
Novel Applications and Combinations
- Silver Nanoparticle Based Codelivery: A study demonstrated the synthesis of silver nanoparticles decorated with oseltamivir, showing significant inhibition against H1N1 infection, highlighting a novel approach for enhancing antiviral efficacy (Li et al., 2016).
Mechanism of Action and Interactions
- **Activation by Carboxylesterase Human Carboxylesterase1 (HCE1):** Research revealed that the activation of oseltamivir, a prodrug, into its active metabolite is catalyzed by HCE1. This finding is significant for understanding its therapeutic activity and potential interactions with other drugs like clopidogrel (Shi et al., 2006).
Efficacy and Safety Analysis
- Systematic Review and Meta-Analysis on COVID-19: A comprehensive review indicated conflicting results on the effectiveness of oseltamivir in treating COVID-19, suggesting more research is needed for robust evidence (Aliyu et al., 2022).
- Efficacy in Treatment of Acute Influenza: A randomized controlled trial highlighted the efficacy and safety of oseltamivir in treating influenza, showing significant reduction in symptom duration (Nicholson et al., 2000).
Pharmacokinetics
- Pharmacokinetics in Diverse Populations: Oseltamivir's pharmacokinetics were explored, demonstrating its suitability for a wide range of patient populations, including those with renal or hepatic impairment (Davies, 2010).
Resistance during Treatment
- Resistance in Influenza A (H5N1) Infection: A study documented the emergence of oseltamivir resistance in patients with H5N1 infection during treatment, emphasizing the need for additional antiviral agents in treatment strategies (de Jong et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171996 | |
Record name | Oseltamivir acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oseltamivir acid | |
CAS RN |
187227-45-8 | |
Record name | Ro 64-0802 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oseltamivir acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oseltamivir acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oseltamivir acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSELTAMIVIR ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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